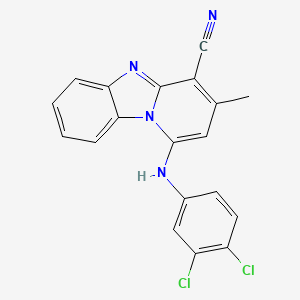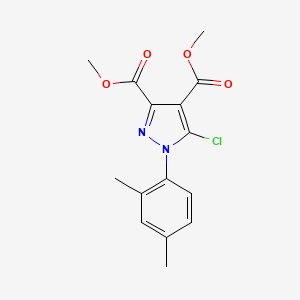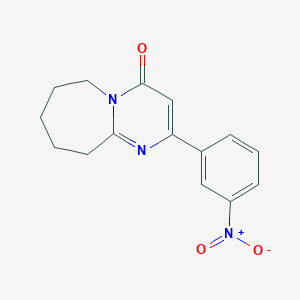
(Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid is a synthetic organic compound characterized by the presence of two bromine atoms and two ethylphenyl groups attached to a butenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid typically involves the bromination of a precursor compound. One common method involves the bromination of 4,4-bis(4-ethylphenyl)-2-butenoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the butenoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding dehalogenated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted butenoic acids.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated butenoic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its interactions with biological molecules, such as amino-transferases, which are enzymes involved in amino acid metabolism . These interactions can provide insights into enzyme mechanisms and potential therapeutic applications.
Medicine
Research has explored the potential cytostatic properties of this compound, indicating its possible use in cancer treatment . Its ability to interact with specific enzymes and proteins makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coordination polymers, which have applications in electronics, catalysis, and materials science .
Wirkmechanismus
The mechanism of action of (Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and ethylphenyl groups play a crucial role in binding to these targets, leading to changes in their activity. For example, the compound’s interaction with amino-transferases can alter their absorption and circular dichroism spectra, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): A compound with similar structural features used in organic electronics.
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated compound used in solar cell components.
Uniqueness
(Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid is unique due to its specific arrangement of bromine atoms and ethylphenyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
32953-81-4 |
|---|---|
Molekularformel |
C20H20Br2O2 |
Molekulargewicht |
452.2 g/mol |
IUPAC-Name |
(Z)-2,3-dibromo-4,4-bis(4-ethylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C20H20Br2O2/c1-3-13-5-9-15(10-6-13)17(18(21)19(22)20(23)24)16-11-7-14(4-2)8-12-16/h5-12,17H,3-4H2,1-2H3,(H,23,24)/b19-18- |
InChI-Schlüssel |
VJHYTULURZUAAF-HNENSFHCSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)/C(=C(\C(=O)O)/Br)/Br |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C(=C(C(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048128.png)
![4-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12048132.png)
![(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12048133.png)
![4-hydroxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048140.png)
![(5E)-5-[2-(allyloxy)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12048145.png)
![2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12048146.png)


![(2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid](/img/structure/B12048166.png)
![N-(4-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048172.png)

![5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one](/img/structure/B12048202.png)
